(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate
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Overview
Description
(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[b][4,1]benzoxathiepin moiety, a piperidine ring, and a decanoate ester group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate typically involves multiple steps, including the formation of the benzo[b][4,1]benzoxathiepin core, the introduction of the piperidine ring, and the esterification with decanoic acid. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[b][4,1]benzoxathiepin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, this compound may be used to study its interactions with biological molecules, such as proteins and nucleic acids. Its potential as a pharmacological agent is also of interest, particularly in the development of new drugs.
Medicine
In medicine, this compound could be investigated for its therapeutic potential in treating various diseases. Its unique structure may allow it to interact with specific molecular targets in the body.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[b][4,1]benzoxathiepin derivatives, piperidine-containing compounds, and decanoate esters. Examples include:
Benzo[b][4,1]benzoxathiepin derivatives: Compounds with similar core structures but different substituents.
Piperidine-containing compounds: Molecules with piperidine rings and various functional groups.
Decanoate esters: Esters of decanoic acid with different alcohols.
Uniqueness
What sets (E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate apart is its unique combination of structural features, which may confer distinct chemical and biological properties
Properties
CAS No. |
83975-89-7 |
---|---|
Molecular Formula |
C34H43ClFNO7S |
Molecular Weight |
664.2 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate |
InChI |
InChI=1S/C30H39ClFNO3S.C4H4O4/c1-2-3-4-5-6-7-8-9-29(34)35-19-18-33-16-14-22(15-17-33)30-25-20-23(31)10-13-27(25)37-28-21-24(32)11-12-26(28)36-30;5-3(6)1-2-4(7)8/h10-13,20-22,30H,2-9,14-19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QHFNEDKHEQNEAD-WLHGVMLRSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN1CCC(CC1)C2C3=C(C=CC(=C3)Cl)SC4=C(O2)C=CC(=C4)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCC(CC1)C2C3=C(C=CC(=C3)Cl)SC4=C(O2)C=CC(=C4)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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